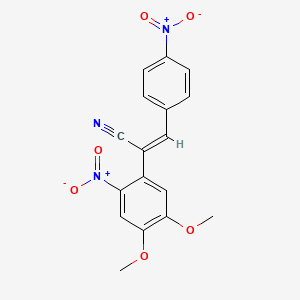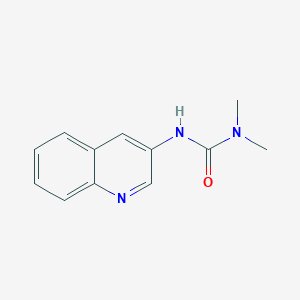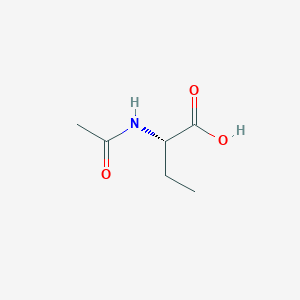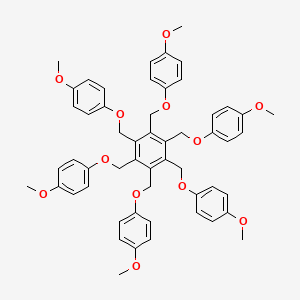
SLAP HydroPyrrolopyrazine Reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SLAP HydroPyrrolopyrazine Reagent, also known as (S)- (1- ( (Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamine, is a silicon amine protocol reagent. It is used in conjunction with aldehydes and ketones to form N-unprotected piperazines via photocatalytic cross-coupling. This reagent was introduced as a tin-free alternative to SnAP (tin amine protocol) reagents for piperazine synthesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
(S)-(1-((Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamin wird nach dem Silicium-Amin-Protokoll synthetisiert. Der Prozess beinhaltet die Reaktion von Aldehyden und Ketonen mit dem Reagenz unter photokatalytischen Bedingungen unter Verwendung von Ir[(ppy)2dtbbpy]PF6 als Katalysator. Dieser durch blaues Licht geförderte Prozess toleriert eine große Bandbreite an heteroaromatischen, aromatischen und aliphatischen Aldehyden .
Industrielle Produktionsmethoden
Die industrielle Produktion von (S)-(1-((Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamin folgt dem gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Reagenz wird typischerweise bei -20 °C gelagert, um seine Stabilität und Wirksamkeit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
(S)-(1-((Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamin unterliegt hauptsächlich Substitutionsreaktionen. Es bildet N-ungeschützte Piperazine durch photokatalytische Kreuzkupplung mit Aldehyden und Ketonen .
Häufige Reagenzien und Bedingungen
Die in diesen Reaktionen verwendeten Reagenzien umfassen Aldehyde, Ketone und den Photokatalysator Ir[(ppy)2dtbbpy]PF6. Die Reaktionen werden unter blauem Licht durchgeführt, um den Kreuzkupplungsprozess zu fördern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-ungeschützte Piperazine. Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese verschiedener Pharmazeutika und Feinchemikalien .
Wissenschaftliche Forschungsanwendungen
(S)-(1-((Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Das Reagenz wird zur Untersuchung von biologischen Wegen verwendet, die Piperazinderivate beinhalten.
Wirkmechanismus
(S)-(1-((Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamin entfaltet seine Wirkungen durch einen photokatalytischen Kreuzkupplungsmechanismus. Das Reagenz reagiert mit Aldehyden und Ketonen in Gegenwart des Photokatalysators Ir[(ppy)2dtbbpy]PF6 unter blauem Licht. Dieser Prozess bildet N-ungeschützte Piperazine, indem die Bildung von Kohlenstoff-Stickstoff-Bindungen erleichtert wird .
Wirkmechanismus
SLAP HydroPyrrolopyrazine Reagent exerts its effects through a photocatalytic cross-coupling mechanism. The reagent reacts with aldehydes and ketones in the presence of the photocatalyst Ir[(ppy)2dtbbpy]PF6 under blue light. This process forms N-unprotected piperazines by facilitating the formation of carbon-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
(S)-(1-((Trimethylsilyl)methyl)pyrrolidin-2-yl)methanamin ist aufgrund seiner zinnfreien Natur einzigartig, was es zu einer sichereren Alternative zu SnAP-Reagenzien macht. Zu den ähnlichen Verbindungen gehören:
SnAP-Reagenzien: Zinn-Amin-Protokoll-Reagenzien, die für eine ähnliche Piperazinsynthese verwendet werden, aber Zinn enthalten, das giftig sein kann.
SLAP HydroPyridopyrazin-Reagenz: Ein weiteres Silicium-Amin-Protokoll-Reagenz, das für ähnliche Anwendungen verwendet wird.
SLAP HydroChinoxalin-Reagenz: Wird zur Synthese von Chinoxalinderivaten verwendet.
SLAP HydroPyrrolopyrazin-Reagenz zeichnet sich durch seine breite Toleranz gegenüber verschiedenen Aldehyden und Ketonen und seine sichere, zinnfreie Zusammensetzung aus .
Eigenschaften
Molekularformel |
C9H22N2Si |
|---|---|
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
[(2S)-1-(trimethylsilylmethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H22N2Si/c1-12(2,3)8-11-6-4-5-9(11)7-10/h9H,4-8,10H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
ZRRYXCIPRFOJCJ-VIFPVBQESA-N |
Isomerische SMILES |
C[Si](C)(C)CN1CCC[C@H]1CN |
Kanonische SMILES |
C[Si](C)(C)CN1CCCC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)



![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)





![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
